Home > Products > Screening Compounds P6963 > Carboxyifosfamide
Carboxyifosfamide - 53459-52-2

Carboxyifosfamide

Catalog Number: EVT-1546900
CAS Number: 53459-52-2
Molecular Formula: C7H15Cl2N2O4P
Molecular Weight: 293.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. These are organophosphorus compounds containing a monoamide derivative of a phosphoric acid diester functional group. They have the general structure R1OP(=O)(N(R2)R3)N(R4)R5, where R1 = organyl group and R2-R5 = H or organyl. Carboxyifosfamide is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Carboxyifosfamide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Carboxyifosfamide can be biosynthesized from aldoifosfamide; which is catalyzed by the enzyme retinal dehydrogenase 1. In humans, carboxyifosfamide is involved in the ifosfamide metabolism pathway and the ifosfamide action pathway.
Carboxyifosfamide is a phosphorodiamide.
Synthesis Analysis

The synthesis of carboxyifosfamide occurs as part of the metabolic pathway of ifosfamide. Upon administration, ifosfamide undergoes hydroxylation at the carbon atom in the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide. This unstable intermediate subsequently degrades into several metabolites, including carboxyifosfamide, which is formed through the opening of the oxazaphosphorine ring .

The synthesis can be summarized as follows:

  1. Hydroxylation: Ifosfamide → 4-Hydroxyifosfamide
  2. Degradation: 4-Hydroxyifosfamide → Carboxyifosfamide

This metabolic process emphasizes the importance of liver enzymes, particularly cytochrome P450 isoenzymes, in determining the pharmacokinetics and therapeutic outcomes associated with ifosfamide treatment .

Molecular Structure Analysis

Carboxyifosfamide has a molecular formula of C7H15Cl2N2O2PC_7H_{15}Cl_2N_2O_2P and a molecular weight of approximately 261.08g/mol261.08\,g/mol. The structure features a phosphorus atom bonded to an oxazaphosphorine ring that includes two chloroethyl groups and various functional groups contributing to its chemical properties.

Key Structural Data

PropertyValue
Molecular FormulaC7H15Cl2N2O2PC_7H_{15}Cl_2N_2O_2P
Molecular Weight261.08g/mol261.08\,g/mol
Topological Polar Surface Area41.6A˚241.6\,Å^2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds5

The structure's complexity and polar surface area suggest significant interactions with biological macromolecules, particularly nucleic acids, during its mechanism of action .

Chemical Reactions Analysis

Carboxyifosfamide participates in various chemical reactions primarily as a result of its role as a metabolite. It does not exhibit significant cytotoxic properties itself but serves as an indicator of ifosfamide metabolism.

  1. Formation from Ifosfamide: Carboxyifosfamide is formed through the degradation of 4-hydroxyifosfamide.
  2. Involvement in Urinary Excretion: As a stable metabolite, carboxyifosfamide is excreted in urine and can be quantitatively measured to assess ifosfamide therapy effectiveness.

The stability of carboxyifosfamide in urine makes it a useful marker for monitoring ifosfamide treatment outcomes .

Mechanism of Action

Carboxyifosfamide itself does not directly contribute to cytotoxicity; rather, it serves as a marker for the metabolic activation of ifosfamide. The primary mechanism by which ifosfamide exerts its effects involves:

  • Alkylation: Active metabolites derived from ifosfamide alkylate DNA, leading to cross-linking that disrupts DNA replication and transcription.
  • Formation of Reactive Species: The metabolites interact with various cellular components, resulting in cytotoxic effects that are cycle-phase nonspecific.

The understanding of this mechanism highlights the importance of monitoring carboxyifosfamide levels to gauge therapeutic efficacy and potential toxicity during treatment .

Physical and Chemical Properties Analysis

Carboxyifosfamide possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: It is soluble in organic solvents like acetonitrile but has limited solubility in water.
  • Stability: Carboxyifosfamide is stable under physiological conditions but can degrade under extreme pH or temperature variations.
  • LogP Value: The calculated logP value indicates moderate lipophilicity, suggesting potential membrane permeability.

These properties are crucial for understanding how carboxyifosfamide behaves within biological systems and its role as a biomarker for ifosfamide metabolism .

Applications

Carboxyifosfamide is primarily utilized in clinical settings for:

  • Therapeutic Monitoring: Measurement of carboxyifosfamide levels helps assess patient compliance and metabolic response to ifosfamide therapy.
  • Pharmacokinetic Studies: It serves as a key metabolite for understanding the pharmacokinetics of ifosfamide and optimizing dosing regimens.
  • Research on Drug Metabolism: Studies involving carboxyifosfamide contribute to broader research on drug metabolism pathways and enzyme interactions.
Introduction to Carboxyifosfamide

Chemical Identity and Structural Characterization

Carboxyifosfamide (chemical name: N-{3-[bis(2-chloroethyl)amino]-2-oxo-tetrahydro-2λ⁵-[1,3,2]oxazaphosphinan-2-yl}-β-alanine) is characterized by an open-chain structure resulting from the oxidative cleavage of the oxazaphosphorine ring of aldophosphamide. This structural transformation fundamentally alters its chemical reactivity compared to its metabolic precursors. With a molecular formula of C₇H₁₄Cl₂N₃O₄P and a molecular mass of 318.08 g/mol, carboxyifosfamide possesses a terminal carboxylic acid group that confers enhanced water solubility and facilitates renal elimination [1] [3].

Table 1: Structural and Analytical Characteristics of Carboxyifosfamide and Key Ifosfamide Metabolites

MetaboliteMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesDetection Methods
CarboxyifosfamideC₇H₁₄Cl₂N₃O₄P318.08Open-chain carboxylic acidUPLC-ESI-QTOFMS, GC-MS
4-HydroxyifosfamideC₇H₁₅Cl₂N₂O₃P261.09Intact oxazaphosphorine ring with 4-OHUnstable, not directly quantified
Isophosphoramide MustardC₅H₁₂Cl₂N₂O₂P233.04Bischloroethylamino groupMass spectrometry
2-DechloroethylifosfamideC₅H₁₂ClN₂O₃P214.59Side-chain dechlorinationUPLC-ESI-QTOFMS
3-DechloroethylifosfamideC₅H₁₂ClN₂O₃P214.59Side-chain dechlorinationUPLC-ESI-QTOFMS

Mass spectrometric analyses, particularly ultra-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), reveal characteristic fragmentation patterns for carboxyifosfamide. These include ions corresponding to the loss of the carboxyl group and cleavages around the phosphorous-nitrogen bonds. The metabolite's chemical stability contrasts sharply with its immediate precursor, aldophosphamide, which spontaneously decomposes to yield the alkylating species isophosphoramide mustard and acrolein. This stability allows carboxyifosfamide to accumulate in systemic circulation and undergo efficient renal excretion without further metabolic activation [3].

The formation of carboxyifosfamide demonstrates stereochemical preferences reflective of ifosfamide's chiral metabolism. In vitro studies indicate that the R-enantiomer of ifosfamide undergoes more efficient conversion to carboxyifosfamide compared to the S-enantiomer. This enantioselectivity arises from differential interactions between the ifosfamide enantiomers and the aldehyde dehydrogenase enzymes responsible for carboxyifosfamide formation, contributing to interpatient variability in detoxification efficiency [1].

Role in Ifosfamide Metabolic Pathways

Carboxyifosfamide occupies a terminal position in one of the three primary metabolic routes for ifosfamide, specifically representing the end-product of the aldehyde dehydrogenase (ALDH)-mediated detoxification pathway. This pathway initiates identically to the activation pathway: hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6) catalyze the 4-hydroxylation of ifosfamide, yielding 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldophosphamide (aldoifosfamide). At this critical metabolic branch point, aldophosphamide undergoes one of two competing fates: (1) spontaneous β-elimination yielding the cytotoxic isophosphoramide mustard and acrolein, or (2) ALDH1A1-mediated oxidation to carboxyifosfamide [1] [2].

Table 2: Metabolic Fate of Ifosfamide During Continuous Infusion (3-day protocol)

MetaboliteMean Urinary Excretion (% Dose)Metabolic PathwayBiological SignificanceTemporal Pattern During Infusion
Parent Ifosfamide19%UnmetabolizedInactive prodrugDecreases significantly over infusion period
Carboxyifosfamide7%DetoxificationInactive terminal metaboliteProportion increases over infusion period
2-Dechloroethylifosfamide6%N-dechloroethylationInactive metabolite, produces chloroacetaldehydeProportion increases over infusion period
3-Dechloroethylifosfamide10%N-dechloroethylationInactive metabolite, produces chloroacetaldehydeProportion increases over infusion period
Isophosphoramide Mustard8%ActivationDNA-alkylating cytotoxic agentProportion remains constant

The kinetic competition between these pathways significantly influences therapeutic outcomes. Factors favoring carboxyifosfamide formation include high ALDH activity (particularly in liver cytosol), cellular glutathione status, and genetic polymorphisms affecting enzyme expression. Crucially, the formation of carboxyifosfamide permanently diverts aldophosphamide away from the activation pathway, preventing the generation of therapeutically active alkylating species. Metabolic studies during continuous 3-day infusions demonstrate that the proportion of carboxyifosfamide in urine increases over the infusion period, suggesting possible autoinduction of metabolic enzymes or saturation of alternative pathways [5].

Carboxyifosfamide formation occurs predominantly in the hepatocyte cytosol, where ALDH isoforms are abundantly expressed. However, extrahepatic tissues expressing ALDH, including renal tubular cells and certain tumors, may also contribute to localized carboxyifosfamide production. This extrahepatic metabolism has clinical implications, as tumors with high ALDH activity may convert aldophosphamide to carboxyifosfamide before it can generate alkylating species, potentially contributing to ifosfamide resistance [1].

Significance as a Detoxification Metabolite

The detoxification significance of carboxyifosfamide stems from its dual protective roles: it prevents the formation of both the urotoxic compound acrolein and the nephrotoxic/neurotoxic metabolite chloroacetaldehyde. By irreversibly diverting aldophosphamide away from β-elimination, carboxyifosfamide formation directly reduces acrolein generation. Indirectly, by competing for the aldophosphamide substrate pool, it potentially reduces ifosfamide flux through the N-dechloroethylation pathway that produces chloroacetaldehyde. This metabolic shunting is clinically significant, as urinary excretion of carboxyifosfamide inversely correlates with production of the nephrotoxic dechloroethylated metabolites [1] [3].

The quantitative efficiency of this detoxification pathway varies considerably between individuals, with carboxyifosfamide typically accounting for 7-10% of the administered dose in adult patients. This interindividual variation arises from multiple factors, including genetic polymorphisms in ALDH genes, concomitant medications that induce or inhibit CYP or ALDH enzymes, and hepatic function status. Crucially, the efficiency of carboxyifosfamide formation influences ifosfamide's therapeutic index – patients with enhanced detoxification may experience reduced toxicity but potentially diminished antitumor efficacy due to reduced isophosphoramide mustard generation [1] [5].

Carboxyifosfamide undergoes minimal further metabolism and is eliminated primarily via renal excretion. Its high water solubility and anionic character at physiological pH facilitate glomerular filtration, while its molecular size prevents significant tubular reabsorption. In pediatric populations, the relatively immature renal excretion mechanisms may prolong the systemic presence of carboxyifosfamide, though this has no known clinical consequences given the metabolite's pharmacological inertness. The terminal elimination half-life of carboxyifosfamide mirrors that of unchanged ifosfamide (approximately 7-15 hours), reflecting rate-limited excretion by the parent drug's metabolism rather than specific elimination constraints of the metabolite itself [2].

Beyond direct detoxification, carboxyifosfamide serves as a precursor to downstream conjugates that facilitate ultimate excretion. Studies utilizing advanced metabolomic platforms have detected S-carboxymethylcysteine and thiodiglycolic acid in urine from ifosfamide-treated patients. These sulfur-containing compounds arise from glutathione-dependent conjugation pathways acting on acrolein and other reactive fragments, but their formation correlates with carboxyifosfamide excretion, suggesting interconnected detoxification networks. This metabolic relationship underscores the complexity of ifosfamide's disposition, where multiple pathways collectively determine the net therapeutic and toxicological outcomes [3].

Properties

CAS Number

53459-52-2

Product Name

Carboxyifosfamide

IUPAC Name

3-bis(2-chloroethylamino)phosphoryloxypropanoic acid

Molecular Formula

C7H15Cl2N2O4P

Molecular Weight

293.08 g/mol

InChI

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14)

InChI Key

DNDBVHDNSYHKLI-UHFFFAOYSA-N

SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

Synonyms

carboxyifosfamide

Canonical SMILES

C(COP(=O)(NCCCl)NCCCl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.